

Application of Trost ligand derived from trans-1,2-cyclohexanediamine

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Compound of Interest

Compound Name: *trans*-1,2-Cyclohexanediamine

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The Trost Ligand in Asymmetric Synthesis: Applications and Protocols

Introduction

The Trost ligand, a C₂-symmetric chiral diphosphine ligand derived from trans-1,2-diaminocyclohexane (DACH), has emerged as a cornerstone in asymmetric catalysis. Developed by Barry M. Trost, this class of ligands is particularly renowned for its exceptional performance in the Palladium-catalyzed Trost Asymmetric Allylic Alkylation (AAA), a powerful method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.^[1] Its modular nature, allowing for fine-tuning of steric and electronic properties, has led to its widespread application in the synthesis of complex molecules, including natural products and pharmaceuticals.^{[1][2]} This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals utilizing the Trost ligand in their synthetic endeavors.

Application Notes

The primary application of the Trost ligand is in the Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) reaction. This reaction involves the substitution of an allylic leaving group with a nucleophile, catalyzed by a palladium complex bearing the Trost ligand. The chiral environment created by the ligand directs the incoming nucleophile to one of the two

enantiotopic termini of the π -allyl palladium intermediate, resulting in a high degree of enantioselectivity.[1][3]

Key Applications:

- **Asymmetric C-C Bond Formation:** The Trost AAA reaction is widely employed for the enantioselective construction of carbon-carbon bonds. A diverse range of carbon nucleophiles, including soft-stabilized enolates (e.g., malonates, β -keto esters), as well as less stabilized nucleophiles, can be utilized to generate chiral products with high enantiomeric excess (ee).[4]
- **Asymmetric C-N and C-O Bond Formation:** The reaction is also highly effective for the enantioselective formation of carbon-nitrogen and carbon-oxygen bonds. Nitrogen nucleophiles such as amines, imides, and azides, and oxygen nucleophiles like phenols and alcohols, readily participate in the AAA reaction, providing access to chiral amines, ethers, and other valuable building blocks.
- **Desymmetrization of Meso Compounds:** The Trost ligand is exceptionally effective in the desymmetrization of meso-diols and their derivatives. This strategy allows for the creation of multiple stereocenters in a single step with excellent enantiocontrol, providing rapid access to complex chiral molecules from achiral starting materials.
- **Total Synthesis of Natural Products and Pharmaceuticals:** The reliability and high stereoselectivity of the Trost AAA reaction have made it a favored tool in the total synthesis of numerous complex natural products and active pharmaceutical ingredients. A notable example is its application in the synthesis of a key intermediate for (-)-galanthamine, a drug used to treat Alzheimer's disease.[5]

Data Presentation

The following tables summarize quantitative data for selected applications of the Trost ligand in Asymmetric Allylic Alkylation reactions.

Table 1: Asymmetric Allylic Alkylation with Carbon Nucleophiles

Entry	Allylic Substrate	Nucleophile	Pd Source (mol %)	Ligand (mol %)	Solvent	Temp (°C)	Yield (%)	ee (%)	Reference
1	rac-Cyclohexenyl acetate	Dimethyl malonate	[Pd(π -allyl)Cl] ₂ (0.5)	(R,R)-Trost Ligand (1.5)	CH ₂ Cl ₂	RT	95	98	[6]
2	rac-1,3-Diphenyl-2-propenyl acetate	2-Nitropropane	[Pd(π -allyl)Cl] ₂ (1)	(S,S)-Trost Ligand (3)	CH ₂ Cl ₂	RT	85	95	[6]
3	(E)-tert-Butyl (1,3-diphenylallyl) carbonate	(η^6 -Toluene)Cr(CO) ₃	Pd ₂ (dba) ₃ (2.5)	(R)-CTH-JAFAP HOS (5)	THF	-78 to RT	92	92	[4]

Table 2: Asymmetric Allylic Alkylation with Nitrogen and Oxygen Nucleophiles

| Entry | Allylic Substrate | Nucleophile | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference | | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | :---: | | 1 | 2-Bromophenol allyl carbonate | - (intramolecular) | [Pd(π -allyl)Cl]₂ (1) | (S,S)-Trost Ligand (3) | CH₂Cl₂ | RT | 72 | 88 |[1] | | 2 | meso-Cyclopentene-1,4-diol bis(carbamate) | - (intramolecular) | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (7.5) | CH₂Cl₂ | RT | 81 | >99 |[6] | | 3 | meso-

Cycloheptene-1,4-diol bis(carbamate) | - (intramolecular) | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (7.5) | CH₂Cl₂ | RT | 85 | 99 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation with a Carbon Nucleophile (Dimethyl Malonate)

This protocol is a representative example for the alkylation of a cyclic allylic acetate.

Materials:

- rac-Cyclohexenyl acetate
- Dimethyl malonate
- [Pd(π-allyl)Cl]₂
- (R,R)-Trost Ligand (or (S,S)-enantiomer)
- Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
- Potassium Acetate (KOAc)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(π-allyl)Cl]₂ (0.005 mmol, 0.5 mol%) and the (R,R)-Trost Ligand (0.015 mmol, 1.5 mol%) in anhydrous CH₂Cl₂ (1 mL).
- Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
- In a separate flask, dissolve rac-cyclohexenyl acetate (1 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (2 mL).

- To the substrate solution, add dimethyl malonate (1.2 mmol, 1.2 equiv), BSA (1.3 mmol, 1.3 equiv), and a catalytic amount of KOAc (0.05 mmol, 5 mol%).
- Add the pre-formed catalyst solution to the substrate mixture via cannula.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NH_4Cl solution.
- Extract the aqueous layer with CH_2Cl_2 (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired chiral product.
- Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Protocol 2: Synthesis of a Key Intermediate for (-)-Galanthamine via Intramolecular Asymmetric Allylic Alkylation

This protocol describes a key step in the total synthesis of (-)-galanthamine, showcasing an intramolecular O-alkylation.^[1]

Materials:

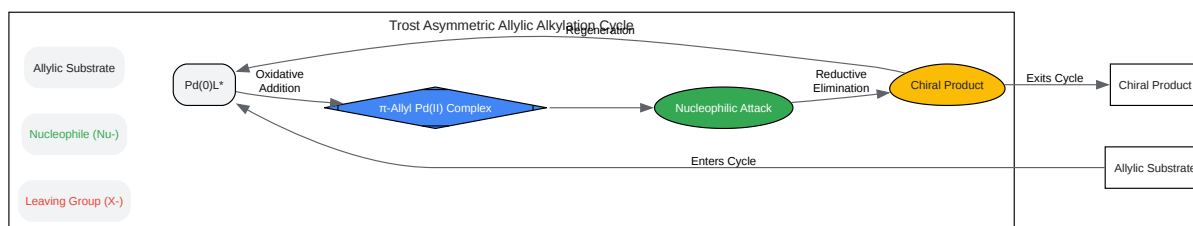
- 2-Bromophenol allyl carbonate precursor
- $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$
- (S,S)-Trost Ligand
- Triethylamine (Et_3N)
- Anhydrous Dichloromethane (CH_2Cl_2)

- Inert atmosphere (Argon or Nitrogen)

Procedure:

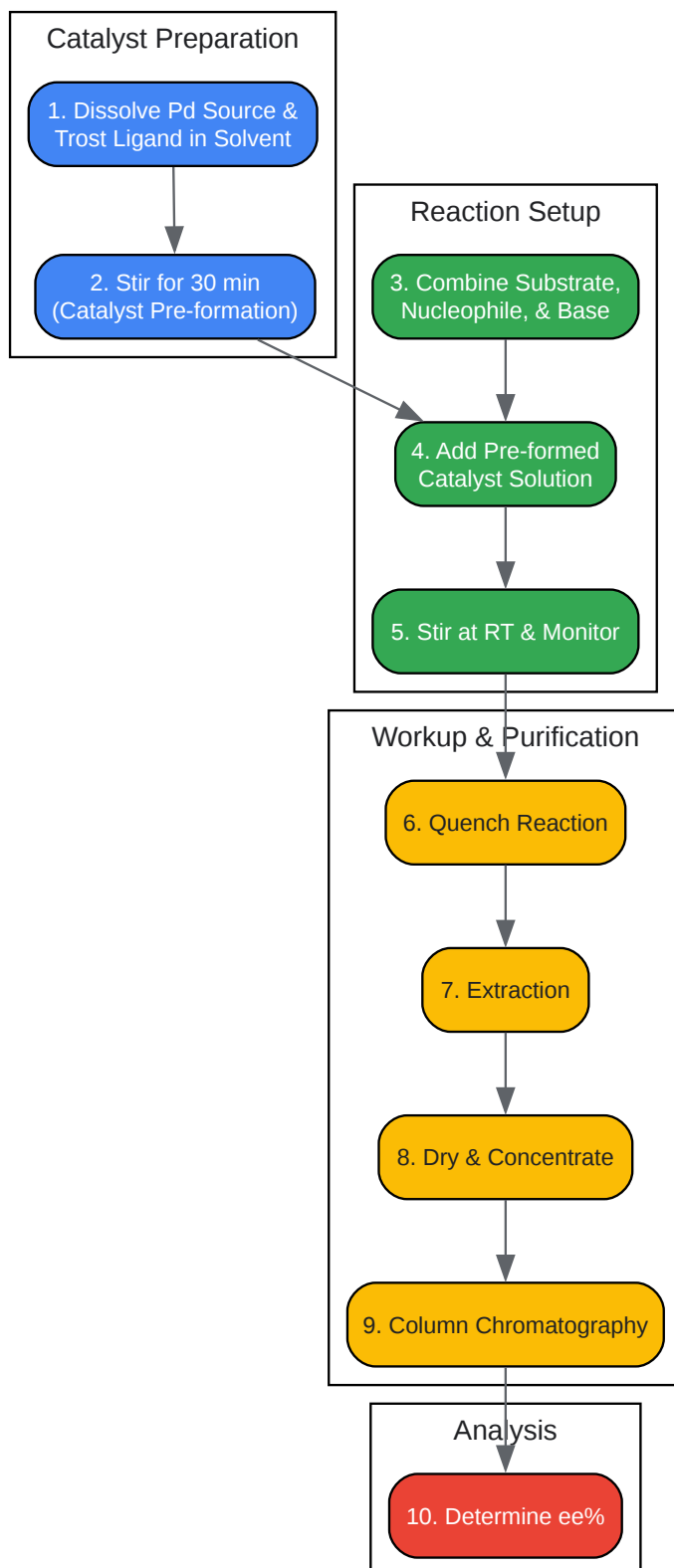
- To a solution of the 2-bromophenol allyl carbonate precursor (1.0 mmol) in anhydrous CH_2Cl_2 (10 mL) under an inert atmosphere, add triethylamine (1.2 mmol, 1.2 equiv).
- In a separate flask, prepare the catalyst by dissolving $[\text{Pd}(\pi\text{-allyl})\text{Cl}]_2$ (0.01 mmol, 1 mol%) and (S,S)-Trost Ligand (0.03 mmol, 3 mol%) in anhydrous CH_2Cl_2 (2 mL).
- Add the catalyst solution to the reaction mixture.
- Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired tricyclic aryl ether intermediate. For this specific reaction, a yield of 72% and an enantiomeric excess of 88% have been reported.^[1]

Mandatory Visualization



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Caption: Catalytic cycle of the Trost Asymmetric Allylic Alkylation.



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Caption: General experimental workflow for Trost AAA.

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